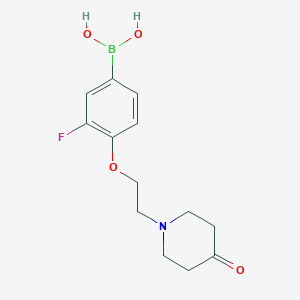
3-Fluoro-4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid
説明
“3-Fluoro-4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid” is a chemical compound . It is a type of boronic acid, which are known to be mild Lewis acids and are generally stable and easy to handle, making them important to organic synthesis . This compound can be used as a reactant in coupling reactions .
Synthesis Analysis
The synthesis of this compound could potentially involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation utilizing a radical approach has been reported .Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenyl group, an oxopiperidinyl group, and a phenylboronic acid group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This compound, like other boronic acids and their esters, can participate in a variety of chemical reactions. These include Suzuki-Miyaura coupling, a widely-used carbon-carbon bond forming reaction . Protodeboronation of pinacol boronic esters, a process that this compound might undergo, has also been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would need to be determined experimentally. Information such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found in chemical databases .科学的研究の応用
Sensing Applications
Boronic acids, including the compound , are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is pivotal in various sensing applications, both homogeneous assays and heterogeneous detection . The compound can be used at the interface of the sensing material or within the bulk sample, providing a versatile approach to detection.
Biological Labelling
The unique interactions of boronic acids with diols also allow for their use in biological labelling. This can include the labelling of proteins, cells, and other biological molecules for tracking and analysis purposes .
Protein Manipulation and Modification
Boronic acids are utilized in the manipulation and modification of proteins. This includes altering protein structures, functions, or attaching other molecules to proteins for various research applications .
Separation Technologies
Due to their selective binding to diols, boronic acids can be employed in separation technologies. This includes the purification of biomolecules, such as nucleosides, catechols, saccharides, and glycoproteins, from complex mixtures .
Development of Therapeutics
The compound’s ability to form reversible covalent complexes with diols underlies its potential in the development of therapeutics. This includes the design of drug delivery systems that can respond to changes in the biological environment .
Electrophoresis of Glycated Molecules
Boronic acids are used in the electrophoresis of glycated molecules. This application is significant in the analysis of glycation patterns, which can be important in diabetes research and other areas involving post-translational modifications of proteins .
将来の方向性
The future directions for the study and use of this compound could include further development of the synthesis methods, particularly the protodeboronation of pinacol boronic esters . Additionally, given the importance of boronic acids and their derivatives in organic synthesis , this compound could potentially be used in the development of new synthetic methods or in the synthesis of new compounds.
特性
IUPAC Name |
[3-fluoro-4-[2-(4-oxopiperidin-1-yl)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO4/c15-12-9-10(14(18)19)1-2-13(12)20-8-7-16-5-3-11(17)4-6-16/h1-2,9,18-19H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXGQKXIDZBMIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCC(=O)CC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162307 | |
| Record name | Boronic acid, B-[3-fluoro-4-[2-(4-oxo-1-piperidinyl)ethoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid | |
CAS RN |
1704064-10-7 | |
| Record name | Boronic acid, B-[3-fluoro-4-[2-(4-oxo-1-piperidinyl)ethoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-fluoro-4-[2-(4-oxo-1-piperidinyl)ethoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



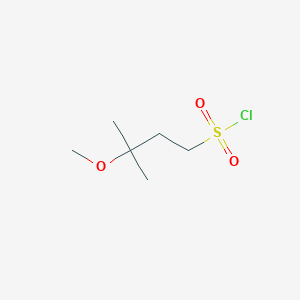
![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1458539.png)


![2-{[(3-Fluorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1458544.png)
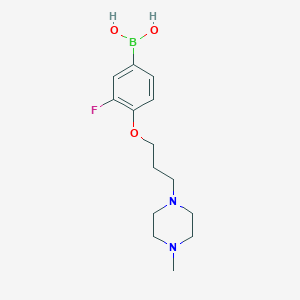




![1-ethyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1458557.png)
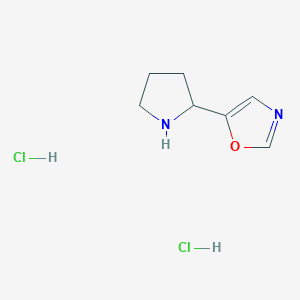
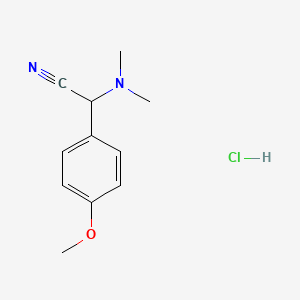
![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458561.png)